(R)-DTB-SpiroSAP-Bn
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-DTB-SpiroSAP-Bn is a chiral compound known for its unique structural properties and potential applications in various scientific fields. The compound features a spirocyclic framework, which contributes to its stability and reactivity. Its chiral nature makes it an interesting subject for research in stereochemistry and asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-DTB-SpiroSAP-Bn typically involves a multi-step process. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the chiral center. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of ®-DTB-SpiroSAP-Bn may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
®-DTB-SpiroSAP-Bn undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the spirocyclic core can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while substitution reactions can introduce various functional groups into the spirocyclic framework.
Scientific Research Applications
®-DTB-SpiroSAP-Bn has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a molecular probe in studying biological systems.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-DTB-SpiroSAP-Bn involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecule. The chiral center plays a crucial role in determining the specificity and efficacy of these interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-DTB-SpiroSAP-Bn: The enantiomer of ®-DTB-SpiroSAP-Bn, with similar structural properties but different stereochemistry.
Spirocyclic Compounds: Other spirocyclic compounds with varying functional groups and chiral centers.
Chiral Catalysts: Compounds used in asymmetric synthesis with similar chiral properties.
Uniqueness
®-DTB-SpiroSAP-Bn stands out due to its specific spirocyclic framework and chiral center, which confer unique reactivity and binding properties
Properties
IUPAC Name |
(3R)-N-(2-benzylsulfanylethyl)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-3,3'-spirobi[1,2-dihydroindene]-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H68NPS/c1-50(2,3)40-30-41(51(4,5)6)33-44(32-40)56(45-34-42(52(7,8)9)31-43(35-45)53(10,11)12)47-23-17-21-39-25-27-54(49(39)47)26-24-38-20-16-22-46(48(38)54)55-28-29-57-36-37-18-14-13-15-19-37/h13-23,30-35,55H,24-29,36H2,1-12H3/t54-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPKRTWDDWPCHY-AXAMJWTMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)NCCSCC6=CC=CC=C6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@]4(CCC5=C4C(=CC=C5)NCCSCC6=CC=CC=C6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H68NPS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
794.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.